molecular formula C11H18N4 B11799195 1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine

1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine

Cat. No.: B11799195
M. Wt: 206.29 g/mol
InChI Key: AZXFGIPRBMDMME-UHFFFAOYSA-N
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Description

1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine is a chemical compound that belongs to the class of heterocyclic amines It features a piperazine ring attached to a pyridine ring, with an ethanamine group linked to the pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine typically involves the reaction of 6-chloropyridin-3-amine with piperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antipsychotic activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a ligand for certain receptors, modulating their activity. The compound can interact with neurotransmitter receptors, influencing pathways related to mood and cognition .

Comparison with Similar Compounds

Similar Compounds

    1-(6-(Piperidin-1-yl)pyridin-3-yl)ethanamine: Similar structure but with a piperidine ring instead of piperazine.

    1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine: Contains a pyrazole ring instead of piperazine.

    (6-(Piperazin-1-yl)pyridin-3-yl)boronic acid: Boronic acid derivative with similar core structure

Uniqueness

1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine is unique due to its specific combination of piperazine and pyridine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

1-(6-piperazin-1-ylpyridin-3-yl)ethanamine

InChI

InChI=1S/C11H18N4/c1-9(12)10-2-3-11(14-8-10)15-6-4-13-5-7-15/h2-3,8-9,13H,4-7,12H2,1H3

InChI Key

AZXFGIPRBMDMME-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)N2CCNCC2)N

Origin of Product

United States

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